molecular formula C21H24N4O4S B2739884 (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 391896-01-8

(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2739884
M. Wt: 428.51
InChI Key: GGNHZKCDTQAVTA-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

One significant application is in the synthesis of novel pyridine and fused pyridine derivatives, with subsequent in silico molecular docking screenings targeting specific proteins. For instance, Flefel et al. (2018) synthesized a series of novel compounds starting from a hydrazinyl-pyridine precursor and evaluated them for antimicrobial and antioxidant activity. These compounds showed moderate to good binding energies on GlcN-6-P synthase, highlighting their potential in therapeutic applications (Flefel et al., 2018).

Antiviral and Antimicrobial Activity

Further research into novel pyrimidine derivatives, as demonstrated by Mahmoud et al. (2011), involved the synthesis of compounds with potential antiviral activities. Although these compounds did not exhibit significant antiviral activity against avian influenza, the methodology contributes to the development of compounds with potential therapeutic uses (Mahmoud et al., 2011).

Structural Analysis

The structural analysis and comparison of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, including the subject compound, have been conducted by Purandara et al. (2018). This work involved crystal structure investigations and Hirshfeld surface analysis, providing insights into the conformation, hydrogen-bonding patterns, and molecular interactions of these compounds (Purandara et al., 2018).

Enantioselective Synthesis

In the domain of enantioselective synthesis, research has explored the preparation of piperidines from specific precursors, offering potential pathways for developing compounds with defined stereochemistry, which is crucial in drug development and synthesis of bioactive molecules (Calvez et al., 1998).

properties

IUPAC Name

N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-16-4-6-17(7-5-16)14-23-24-20(26)15-22-21(27)18-8-10-19(11-9-18)30(28,29)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3,(H,22,27)(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNHZKCDTQAVTA-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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